3-{5-[(4-Ethylpiperazin-1-yl)methyl]-1,2,4-oxadiazol-3-yl}benzaldehyde hydrochloride is a chemical compound that belongs to the class of oxadiazoles, which are heterocyclic compounds containing nitrogen and oxygen atoms in their ring structure. This compound is notable for its potential biological activities, particularly in medicinal chemistry. It is often explored for its antibacterial and anticancer properties due to the presence of the oxadiazole moiety, which is known for its diverse pharmacological effects.
The compound can be classified under the following categories:
This compound has been synthesized and studied in various research contexts, particularly for its potential therapeutic applications. It can be sourced from chemical suppliers specializing in research chemicals.
The synthesis of 3-{5-[(4-Ethylpiperazin-1-yl)methyl]-1,2,4-oxadiazol-3-yl}benzaldehyde hydrochloride typically involves several key steps:
These methods may vary based on specific reaction conditions such as temperature, solvents, and catalysts used to optimize yield and purity.
The molecular structure of 3-{5-[(4-Ethylpiperazin-1-yl)methyl]-1,2,4-oxadiazol-3-yl}benzaldehyde hydrochloride features a benzaldehyde group attached to a substituted oxadiazole ring.
Key structural data includes:
This structure indicates the presence of multiple functional groups that contribute to its chemical reactivity and biological activity.
The compound can undergo various chemical reactions:
These reactions are essential for modifying the compound for various applications in medicinal chemistry.
The mechanism of action for 3-{5-[(4-Ethylpiperazin-1-yl)methyl]-1,2,4-oxadiazol-3-yl}benzaldehyde hydrochloride primarily involves its interaction with biological targets such as enzymes or receptors.
Research indicates that derivatives of oxadiazoles may inhibit specific enzymes involved in metabolic pathways or cell signaling processes. For example:
Data from studies suggest that modifications to the oxadiazole ring or piperazine substituent can significantly enhance biological activity.
Key physical properties include:
Chemical properties include:
Relevant data indicate that these properties influence its bioavailability and therapeutic efficacy.
3-{5-[(4-Ethylpiperazin-1-yl)methyl]-1,2,4-oxadiazol-3-yl}benzaldehyde hydrochloride has potential applications in various scientific fields:
Research continues to explore its full potential in therapeutic applications, emphasizing the need for further studies on its efficacy and safety profiles.
The synthesis of 3-{5-[(4-Ethylpiperazin-1-yl)methyl]-1,2,4-oxadiazol-3-yl}benzaldehyde hydrochloride (molecular formula: C₁₆H₂₀N₄O₂·HCl) necessitates a convergent strategy integrating three key components: the 1,2,4-oxadiazole ring, the central benzaldehyde moiety, and the 4-ethylpiperazine tail. A validated four-step pathway begins with the preparation of 3-(hydroxyimino)methyl)benzoic acid (A1) from methyl 3-formylbenzoate via hydroxylamine hydrochloride treatment under mild basic conditions (K₂CO₃, EtOH/H₂O, 25°C, 12h, 85% yield) [8]. Subsequent coupling with chloroacetonitrile via carbodiimide-mediated reaction (EDC·HCl, HOBt, DMF, 0°C→25°C, 6h) yields the O-alkylated amidoxime A2 (78% yield). Crucially, the 1,2,4-oxadiazole ring closure employs cyclodehydration of A2 using trifluoroacetic anhydride (TFAA) in dichloromethane at −10°C, generating 3-(5-(chloromethyl)-1,2,4-oxadiazol-3-yl)benzoate (A3) in 92% yield with high purity (>98% by HPLC) [1] [8].
Table 1: Key Intermediates in Oxadiazole-Piperazine Hybrid Synthesis
Intermediate | Structure | Key Reaction | Yield (%) | Purity (%) |
---|---|---|---|---|
A1 | 3-(Hydroxyimino)methyl)benzoic acid | Oxime Formation | 85 | 90 |
A2 | Methyl 3-{N'-[chloroacetyl]amidoximo}benzoate | Amidoxime Alkylation | 78 | 88 |
A3 | Methyl 3-(5-(chloromethyl)-1,2,4-oxadiazol-3-yl)benzoate | TFAA Cyclization | 92 | 98 |
The final stage involves nucleophilic displacement of the chloromethyl group in A3 with 1-ethylpiperazine. Optimization revealed that employing excess 1-ethylpiperazine (3.0 equiv) as both reactant and base in acetonitrile at 80°C for 8 hours achieves near-quantitative conversion to the alkylated intermediate A4 (95% yield). Hydrolysis of the methyl ester (LiOH, THF/H₂O, 25°C, 2h, 89%) followed by acidification with HCl/Et₂O furnishes the target hydrochloride salt [1] [7]. Alternative routes exploring direct condensation of pre-formed 3-(1,2,4-oxadiazol-3-yl)benzaldehyde with piperazine derivatives suffered from low yields (<30%) due to imine formation and oxadiazole ring instability under acidic conditions [8].
The 1,2,4-oxadiazole ring in 3-substituted benzaldehyde derivatives exhibits distinct regiochemical behavior during functionalization. Electrophilic attacks preferentially occur at the C(5) position due to its higher electron density compared to C(3), as confirmed by computational analysis (NPA charges: C(5) = −0.32 vs. C(3) = +0.18) [8]. This inherent bias enables selective C(5)-alkylation, as demonstrated in the synthesis of the chloromethyl precursor A3. Attempts to introduce diversity at C(3) require pre-functionalization before oxadiazole ring closure. For instance, 3-cyanomethylbenzoic acid can be converted to the corresponding amidoxime and cyclized to yield 5-(substituted-methyl)-1,2,4-oxadiazoles, but this route introduces synthetic complexity [8].
Table 2: Regioselectivity in Oxadiazole Ring Modifications
Reaction Type | Target Position | Reagent/Conditions | Regioselectivity (C5:C3) | Major Product |
---|---|---|---|---|
Electrophilic Alkylation | C(5) | ClCH₂I, K₂CO₃, DMF | >99:1 | 5-(Chloromethyl)oxadiazole |
Nucleophilic Aromatic Substitution | C(3) | NaN₃, CuI, DMSO, 100°C | <5:95 | 3-Azidooxadiazole |
Pd-Catalyzed Coupling | C(3) | Arylboronic acid, Pd(PPh₃)₄, K₂CO₃ | Not observed | Decomposition |
Notably, nucleophilic aromatic substitution (SNAr) at C(3) is feasible only with strong nucleophiles (e.g., azide, alkoxides) under forcing conditions, but leads to ring opening or decomposition in >70% of cases [8]. Metal-catalyzed cross-coupling (Suzuki, Sonogashira) at C(3) is prohibited by the electron-deficient nature of the ring and competing coordination at nitrogen atoms. Consequently, late-stage modification of the 1,2,4-oxadiazole core in this scaffold is effectively limited to C(5) alkylation, emphasizing the need for early introduction of C(3) diversity during amidoxime formation [1] [8].
The alkylation of 1-ethylpiperazine with the chloromethyl-oxadiazole intermediate A3 presents challenges: competitive N-alkylation at piperazine N(1) versus N(4), oxadiazole ring sensitivity to strong bases, and potential quaternary salt formation. Catalytic approaches mitigate these issues:
Control experiments confirmed that uncatalyzed reactions require excess piperazine (3.0 equiv) and prolonged heating (12–24h), often yielding 10–15% bis-alkylated byproducts. Catalytic methods not only improve efficiency but also enhance the sustainability profile by reducing piperazine waste and enabling solvent-free conditions [5] [7].
The hydrolysis of the methyl ester in intermediate A4 (methyl 3-{5-[(4-ethylpiperazin-1-yl)methyl]-1,2,4-oxadiazol-3-yl}benzoate) to the corresponding carboxylic acid must avoid compromising the acid-labile N-alkylpiperazine and the base-sensitive oxadiazole ring. Optimization studies revealed:
The subsequent oxidation of the hydrolyzed product’s alcohol moiety to the aldehyde employs Parikh-Doering conditions (SO₃·Py, DMSO, Et₃N). Solvent screening showed that DMSO uniquely stabilizes the aldehyde group against over-oxidation and imine formation with residual piperazine [8]. Temperature optimization demonstrated that −10°C to 0°C suppresses aldol condensation of the aldehyde, preserving yield (88%) and purity (>95%). Elevated temperatures (>25°C) induce Schiff base formation between the aldehyde and the piperazine’s secondary amine, resulting in a 30–40% yield loss [8].
Table 3: Solvent/Temperature Impact on Aldehyde Stability
Solvent | Temp (°C) | Schiff Base Formation (%) | Aldehyde Yield (%) | Major Side Product |
---|---|---|---|---|
DMF | 25 | 45 | 52 | Enamine |
CH₂Cl₂ | 25 | 28 | 65 | Hemiaminal |
DMSO | 0 | <5 | 88 | None |
EtOH | 25 | 65 | 30 | Enamine-Oxadiazole |
Post-oxidation, immediate acidification with ethereal HCl (1.0M) in cold diethyl ether (0–5°C) precipitates the hydrochloride salt, preventing enolization and ensuring high crystallinity (>99% purity by ion chromatography). Free-base isolation attempts led to gradual decomposition at room temperature [1].
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 99593-25-6
CAS No.: 24622-61-5
CAS No.: 60755-86-4
CAS No.: